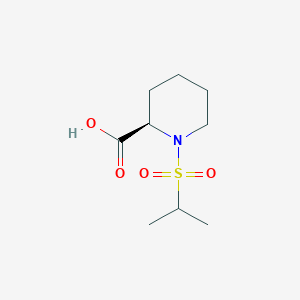
4-Chloro-2-ethanesulfonylphenylamine
Overview
Description
Chemical compounds with the “chloro”, “ethanesulfonyl”, and “phenylamine” groups are usually used in various fields such as medicine, agriculture, and chemical synthesis . They often exhibit interesting chemical properties due to the presence of these functional groups .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions such as nucleophilic aromatic substitution or palladium-catalyzed C-H olefination . The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like nucleophilic aromatic substitution or electrophilic aromatic substitution . The exact reactions would depend on the specific structure and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, their solubility, thermal stability, and mechanical properties can be determined .Scientific Research Applications
Electrocarboxylation in Ibuprofen Synthesis
The electrocarboxylation of organic halides like 1-chloro-(4-isobutylphenyl)ethane, closely related to 4-Chloro-2-ethanesulfonylphenylamine, has been used in the synthesis of Ibuprofen. This process, combining electrochemical techniques with ionic liquids, utilizes carbon dioxide as a C1-organic building block, achieving high yields under environmentally benign conditions (Mena, Sánchez, & Guirado, 2019).
Agricultural Chemicals and Land Use
Research on agricultural chemicals in groundwater in the Midwestern United States has identified compounds similar to 4-Chloro-2-ethanesulfonylphenylamine. These studies explore the relationship between land use and concentrations of certain agricultural chemicals, including various chloro and ethanesulfonic compounds (Kolpin, 1997).
Metabolism Studies in Rats
Metabolism studies of related compounds in rats, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), provide insights into the metabolic pathways operative in mammals. These studies can be informative for understanding the metabolism of related compounds like 4-Chloro-2-ethanesulfonylphenylamine (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Catalytic Decomposition Studies
The catalytic decomposition of hydrogen peroxide and related chlorophenols in the presence of modified activated carbons is another area of study. This research provides insights into the interactions of chlorophenols with various catalysts, which could be relevant for understanding the behavior of 4-Chloro-2-ethanesulfonylphenylamine in similar environments (Huang, Lu, Chen, & Lee, 2003).
Electrosynthesis and Analytical Applications
Studies on the electrochemical oxidation of chloroanilines in various solutions contribute to the understanding of the electrochemical behavior of chlorinated aromatic amines. This research can be extrapolated to comprehend the electrosynthesis and analytical applications of compounds like 4-Chloro-2-ethanesulfonylphenylamine (Kádár, Nagy, Karancsi, & Farsang, 2001).
Biodegradation and Environmental Impact
The biodegradation of chlorophenol wastewater and its impact on microbial diversity and functional gene expression in activated sludge processes have been studied. These findings are crucial for understanding the environmental impact and degradation pathways of chlorophenols and related compounds, including 4-Chloro-2-ethanesulfonylphenylamine (Zhao, Li, Li, Yu, & Chen, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNIAFGJDGBPHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-ethanesulfonylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)
